molecular formula C11H13NO2 B2548833 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 649568-26-3

4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B2548833
CAS No.: 649568-26-3
M. Wt: 191.23
InChI Key: BMVOTYCYYDLWOF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C11H13NO2 It belongs to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with acetone under acidic conditions, leading to the formation of the oxazolidinone ring. The reaction conditions often include the use of a strong acid like hydrochloric acid to catalyze the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
  • 4-Ethyl-1,3-oxazolidin-2-one

Comparison: Compared to these similar compounds, 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-11(2,14-10(13)12-8)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVOTYCYYDLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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